z-Pseudosubstrate inhibitory peptide

Vue d'ensemble

Description

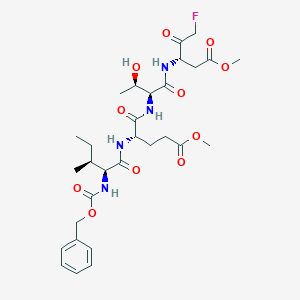

The z-Pseudosubstrate inhibitory peptide, also known as ZIP, is a cell-permeable inhibitor of the atypical protein kinase C isozyme PKMζ . It selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro .

Physical And Chemical Properties Analysis

ZIP is a cell-permeable peptide with a molecular weight of 1928.4 . It is soluble to 1 mg/ml in water .Applications De Recherche Scientifique

Recherche sur le cancer

ZIP : est utilisé dans la recherche sur le cancer pour comprendre le rôle de la PKC dans la progression tumorale et les métastases. La PKC est impliquée dans la prolifération cellulaire, la survie et l'angiogenèse, qui sont des processus essentiels au développement du cancer. En inhibant la PKC, les chercheurs peuvent étudier le potentiel de ZIP comme agent thérapeutique pour prévenir ou ralentir la croissance du cancer .

Études sur les maladies neurologiques

Dans le contexte des maladies neurologiques, ZIP a été appliqué pour étudier les fonctions synaptiques et la formation de la mémoire. Il est connu pour inverser la potentialisation à long terme (PLT) de phase tardive et peut induire une perte persistante de la mémoire spatiale, ce qui est précieux pour comprendre les mécanismes sous-jacents aux troubles de la mémoire et de l'apprentissage .

Recherche sur les maladies cardiovasculaires

L'inhibition de la PKC par ZIP est également pertinente dans la recherche cardiovasculaire. La PKC joue un rôle important dans la fonction cardiaque et la pathologie, notamment l'hypertrophie cardiaque et l'insuffisance cardiaque. Les chercheurs utilisent ZIP pour explorer comment la modulation de la PKC peut affecter les maladies cardiovasculaires et potentiellement conduire à de nouvelles stratégies de traitement .

Infection et immunité

ZIP est utilisé pour enquêter sur l'implication de la PKC dans la réponse immunitaire et le contrôle des infections. La PKC est cruciale dans la régulation du système immunitaire, et son inhibition par ZIP peut fournir des informations sur le développement de maladies liées au système immunitaire et la réponse du corps aux infections .

Investigations sur les troubles métaboliques

Dans la recherche sur les troubles métaboliques, ZIP aide à comprendre le rôle de la PKC dans la régulation du métabolisme. La PKC est impliquée dans la signalisation de l'insuline et le transport du glucose, et son inhibition pourrait éclairer le traitement des syndromes métaboliques tels que le diabète .

Développement de médicaments et pharmacologie

Enfin, ZIP est un outil essentiel dans le développement de médicaments et la pharmacologie. En inhibant la PKC, les chercheurs peuvent identifier de nouvelles cibles médicamenteuses et comprendre la pharmacodynamique des agents thérapeutiques potentiels. ZIP sert d'outil pour disséquer les voies de signalisation complexes impliquées dans divers processus physiologiques et maladies .

Mécanisme D'action

Target of Action

The primary target of the Z-Pseudosubstrate Inhibitory Peptide, also known as Zeta Inhibitory Peptide (ZIP), is the Protein Kinase M ζ (PKMζ) . PKMζ is a constitutively active, atypical Protein Kinase C (PKC) isozyme involved in Long-Term Potentiation (LTP) maintenance . LTP is a long-lasting enhancement in signal transmission between two neurons that results from their synchronous activation and is widely considered one of the major cellular mechanisms that underlies learning and memory.

Mode of Action

ZIP is a novel, cell-permeable inhibitor of PKMζ . It selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro . The peptide is thought to exert its cellular action primarily by inhibiting PKC catalytic activity . The zip-sensitive catalytic core of pkc is known to participate in the enzyme’s subcellular targeting, suggesting an additional mode of zip action .

Biochemical Pathways

ZIP’s action on PKMζ affects the biochemical pathways involved in synaptic potentiation and memory formation . By inhibiting PKMζ, ZIP disrupts the maintenance of LTP, a process that is crucial for memory storage . This disruption affects the downstream effects of LTP, including the strengthening of synaptic connections and the encoding of specific memories in a network .

Pharmacokinetics

It is known that zip is cell-permeable , which suggests that it can readily cross cell membranes to reach its target, PKMζ

Result of Action

ZIP’s inhibition of PKMζ has significant effects at the molecular and cellular levels. It reverses late-phase LTP and produces a persistent loss of 1-day-old spatial memory following central administration in vivo . This suggests that ZIP can effectively erase certain types of memories by disrupting the LTP process .

Orientations Futures

ZIP has been used in research to understand the biological underpinning of anxiety in Autism Spectrum Disorders (ASD). Infusion of ZIP into the basolateral amygdala (BLA) significantly reduced anxiety levels in a valproic acid (VPA) model of autism . Furthermore, viral overexpression of PKMζ in the BLA led to elevated anxiety level in Wild Type (WT) mice, with concomitant higher intrinsic excitability of BLA excitatory neurons . This suggests that ZIP and its interactions with PKMζ could be a potential area of study for understanding and treating anxiety symptoms in autism patients.

Analyse Biochimique

Biochemical Properties

Zeta Inhibitory Peptide selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro . It interacts with the atypical protein kinase Mζ (PKMζ), a constitutively active, atypical PKC isozyme involved in LTP maintenance .

Cellular Effects

Zeta Inhibitory Peptide has been shown to reverse late-phase LTP (IC 50 = 1 - 2.5 μM) and produces persistent loss of 1-day-old spatial memory following central administration in vivo . It also induces redistribution of the AMPA receptor GluA1 in HEK293 cells and primary cortical neurons, and decreases AMPA receptor-mediated currents in the nucleus accumbens .

Molecular Mechanism

Zeta Inhibitory Peptide exerts its effects at the molecular level by inhibiting PKMζ, a protein kinase involved in the maintenance of LTP .

Temporal Effects in Laboratory Settings

The effects of Zeta Inhibitory Peptide have been studied over time in laboratory settings. It has been found to induce a dose-dependent increase in spontaneous activity of neurons in dissociated cultures of rat hippocampus .

Dosage Effects in Animal Models

The effects of Zeta Inhibitory Peptide vary with different dosages in animal models. It has been shown to attenuate the expression of cocaine-conditioned reward when introduced into the nucleus accumbens .

Metabolic Pathways

Zeta Inhibitory Peptide is involved in the metabolic pathways of protein kinase Mζ (PKMζ), a constitutively active, atypical PKC isozyme .

Propriétés

IUPAC Name |

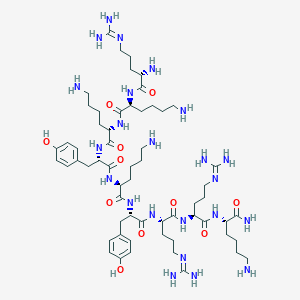

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKARHQCXWSUMV-HOHDCHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H154N30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1928.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the traditional view of how ZIP interacts with its target and what are the downstream effects?

A1: The traditional view posits that ZIP acts as a pseudosubstrate inhibitor, specifically targeting the substrate-binding cavity of PKMζ. This binding supposedly inhibits PKMζ activity, which is believed to be crucial for maintaining LTP and long-term memory. Consequently, ZIP application has been reported to reverse established LTP [, ] and disrupt various forms of long-term memory [, , , , , , , , , , , , ].

Q2: Recent studies challenge this traditional view. What alternative mechanisms of action have been proposed for ZIP?

A2: Several studies suggest that ZIP's effects might not be solely attributed to PKMζ inhibition:

- Lack of Effect in PKMζ Knockout Mice: Studies using PKMζ knockout mice demonstrate normal learning and memory despite ZIP application, suggesting the peptide affects other targets [, , , ].

- Cellular Toxicity: ZIP, even at relatively low concentrations, displays excitotoxic effects on cultured neurons, including increased spontaneous activity, elevated intracellular calcium levels, and ultimately, cell death []. This toxicity questions the validity of attributing behavioral effects solely to PKMζ inhibition.

- Neural Silencing: ZIP significantly reduces spontaneous hippocampal local field potentials, similar to the effects of the local anesthetic lidocaine, suggesting a potential nonspecific neural silencing effect rather than targeted PKMζ inhibition [].

- Disruption of Protein-Protein Interactions: ZIP disrupts the interaction between AMPA receptor subunits and the protein scaffold p62 [, ]. Since p62 is involved in AMPA receptor trafficking, crucial for synaptic plasticity, this disruption could contribute to ZIP's effects on LTP and memory.

- Cationic Charge-Dependent AMPAR Removal: Research indicates that ZIP's cationic charge, rather than specific PKMζ binding, might be responsible for removing surface AMPA receptors via endocytosis. This removal provides a mechanism for erasing memories without directly inhibiting PKMζ [].

Q3: What is the molecular formula and weight of ZIP?

A3: Myristoylated ZIP has the molecular formula C88H153N27O17 and a molecular weight of 1848.3 g/mol.

Q4: Is there any spectroscopic data available for ZIP?

A4: While the provided research papers don't delve into detailed spectroscopic analysis of ZIP, techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy could be employed to characterize its structure and interactions.

Q5: Does ZIP exhibit any catalytic properties?

A5: No, ZIP is not known to possess catalytic properties. It is designed as a pseudosubstrate inhibitor, meaning it mimics the substrate of PKMζ and competes for binding to the active site, thereby inhibiting the enzyme's activity.

Q6: What are the main applications of ZIP in research?

A6: Despite controversies surrounding its specificity, ZIP remains a valuable tool in neuroscience research. Its primary applications include:

- Investigating the Role of aPKCs: Although not entirely specific to PKMζ, ZIP helps to understand the broader roles of aPKCs in synaptic plasticity, learning, and memory [, , , , ].

- Probing Memory Mechanisms: Studying the effects of ZIP on different memory tasks and brain regions provides insights into the molecular mechanisms underlying memory formation, consolidation, and retrieval [, , , , , , , , , , , , ].

- Developing Potential Therapeutic Strategies: Understanding how ZIP disrupts memory processes, even through alternative mechanisms, could offer insights for developing novel therapeutic interventions for conditions involving maladaptive memories, such as PTSD or addiction [, ].

Q7: Has computational chemistry been used to study ZIP and its interactions?

A7: While the provided papers primarily rely on experimental approaches, computational techniques like molecular docking and molecular dynamics simulations could provide valuable insights into ZIP's binding modes with potential targets, including PKMζ and other proteins like p62.

Q8: What are the limitations of using ZIP as a research tool?

A8: Key limitations of ZIP include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)